molecular formula C14H12F3N3O2 B2782543 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2189435-06-9

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2782543
CAS RN: 2189435-06-9
M. Wt: 311.264
InChI Key: KJWZUNNWTQUMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained considerable attention in the field of scientific research. This compound is known for its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been found to exhibit various biochemical and physiological effects. In the field of medicine, this compound has been found to exhibit anti-inflammatory and anti-tumor properties by inhibiting the production of certain inflammatory cytokines and growth factors. It has also been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
In the field of agriculture, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been found to exhibit herbicidal properties by inhibiting the growth of weeds.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide in lab experiments include its potential applications in various fields of scientific research, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide. In the field of medicine, further studies are needed to fully understand its anti-inflammatory, anti-tumor, and anti-viral properties. In the field of agriculture, further studies are needed to develop more selective herbicides based on this compound. In the field of environmental science, further studies are needed to optimize the use of this compound as a catalyst for the degradation of organic pollutants in water.

Synthesis Methods

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-amino-4,6-dihydroxypyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then treated with ethyl chloroformate to yield N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a drug delivery system for cancer therapy.
In the field of agriculture, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been found to exhibit herbicidal properties. It has been studied for its potential use as a selective herbicide for controlling weeds in crops.
In the field of environmental science, this compound has been studied for its potential use as a catalyst for the degradation of organic pollutants in water.

properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWZUNNWTQUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide

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